molecular formula C19H21NO4 B2388079 (2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide CAS No. 514808-48-1

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2388079
CAS No.: 514808-48-1
M. Wt: 327.38
InChI Key: GWZWOKXRMBMHDJ-WUXMJOGZSA-N
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Description

(2E)-3-(3,4-Dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide is a synthetic chalcone-based amide offered for research purposes. This compound belongs to a class of molecules featuring a prop-2-en-1-one group, which is recognized as a key active site in its molecular structure . Its structural framework is related to various biologically active amides and chalcones that are of significant interest in pharmacological research . Primary Research Applications and Value: Compounds with the 3,4-dimethoxyphenyl group and a rigid prop-2-enamide backbone are frequently investigated for their potential effects on smooth muscle physiology and as precursors to biologically active alkaloids . Research on structurally similar molecules suggests potential value in studying vascular and gastrointestinal smooth muscle relaxation. These effects are often linked to the inhibition of cyclic nucleotide phosphodiesterases, leading to increased intracellular levels of cyclic AMP and GMP, and a subsequent decline in calcium ions, resulting in muscle relaxation . Furthermore, related amides have been studied for their interaction with neurotransmitter systems, including serotonin (5-HT) pathways, indicating potential applications in neuropharmacology research . The presence of the 4-ethoxyphenyl group may influence the compound's lipophilicity and interaction with biological membranes and protein targets. Handling and Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to handling and use.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-24-16-9-7-15(8-10-16)20-19(21)12-6-14-5-11-17(22-2)18(13-14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZWOKXRMBMHDJ-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide , also known as a derivative of phenylpropene amides, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21NO4
  • Molecular Weight : 327.38 g/mol
  • CAS Number : 514808-48-1

The compound features a conjugated double bond system, which is pivotal for its biological interactions. The presence of methoxy and ethoxy groups may influence its pharmacological properties through modulation of lipophilicity and steric effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, research has shown that phenylpropene derivatives can induce apoptosis in various cancer cell lines by activating the mitochondrial pathway and inhibiting key survival signaling pathways such as PI3K/Akt and MAPK .

Case Study: In Vitro Studies

In vitro studies on derivatives of phenylpropene have demonstrated their ability to inhibit the proliferation of cancer cells. A study indicated that these compounds could reduce cell viability in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, including cancer and neurodegenerative disorders. Compounds similar to this compound have shown promise in reducing inflammatory markers such as TNF-α and IL-6 in various models .

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function, leading to cell lysis .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via mitochondrial pathway
Anti-inflammatoryInhibits NF-kB signaling
AntimicrobialDisrupts cell wall synthesis

Scientific Research Applications

Anticancer Properties

Research indicates that (2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide exhibits promising anticancer activity. Studies have shown that derivatives of this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells.

Case Study:
A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Case Study:
In vitro studies showed that this compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary studies suggest that it exhibits activity against a range of bacterial strains.

Case Study:
A recent investigation reported that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of cinnamanilides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Cinnamoyl Substituents Anilide Substituents Key Activities Lipophilicity (log D) Cytotoxicity (IC50)
Target Compound 3,4-Dimethoxyphenyl 4-Ethoxyphenyl Antioxidant, Anti-inflammatory* Estimated ~2.5–3.0 >10 µM (predicted)
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) 3,4-Dichlorophenyl 4-(Trifluoromethyl)phenyl Antimicrobial (MRSA, VRE) ~4.2 5–10 µM
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 4-Hydroxy-3-methoxyphenyl 2-(4-Hydroxyphenyl)ethyl Anti-inflammatory (IC50: 17.00 µM) ~1.8 Non-toxic
Curcumin Analog (3d) 4-Hydroxy-3-methoxyphenyl Cyclopentanone-linked ACE inhibition, Antioxidant ~1.5 Non-toxic

Notes:

  • Lipophilicity : Chlorinated derivatives (e.g., 2j) exhibit higher log D values (~4.2) due to electron-withdrawing groups, enhancing membrane permeability but increasing cytotoxicity. The target compound’s methoxy/ethoxy groups reduce log D (~2.5–3.0), balancing solubility and bioavailability .
  • Antimicrobial Activity : Chlorinated analogs (e.g., 2j, 2k) show submicromolar activity against MRSA and mycobacteria due to enhanced lipophilicity and electron-deficient aromatic rings, which disrupt bacterial membranes. In contrast, the target compound’s electron-donating groups likely reduce antimicrobial potency .
  • Antioxidant and Anti-inflammatory Activity : Methoxy-rich compounds, such as the target and curcumin analogs (3d), exhibit strong radical scavenging and anti-inflammatory effects. The 3,4-dimethoxy motif stabilizes free radicals via resonance, while the 4-ethoxy group may modulate COX-2 inhibition .
  • Cytotoxicity: Chlorinated derivatives (e.g., 2j) show higher cytotoxicity (IC50: 5–10 µM) due to reactive electrophilic intermediates. The target compound’s non-halogenated structure aligns with safer profiles (IC50 >10 µM) observed in curcumin analogs .

Key Research Findings

Antimicrobial Efficacy
  • Chlorinated Cinnamanilides : 3,4-Dichloro derivatives (e.g., 2j) demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 0.5–1 µM) and mycobacteria, outperforming ampicillin and rifampicin . Their potency is attributed to chloro groups increasing membrane interaction and inhibiting bacterial enzymes .
  • Methoxy/Ethoxy Derivatives: While less antimicrobial, these compounds show niche activity.
Antioxidant Mechanisms
  • Curcumin analogs with 3,4-dimethoxy substituents (e.g., 3e) exhibit DPPH radical scavenging (IC50: 8.2 µM) comparable to ascorbic acid.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound can be synthesized via a condensation reaction between 3,4-dimethoxycinnamoyl chloride and 4-ethoxyaniline under inert atmosphere. Key parameters include maintaining anhydrous conditions (e.g., dry DMF as solvent), temperature control (60–70°C), and slow addition of reactants to minimize side reactions. TLC monitoring (silica gel, ethyl acetate/hexane 3:7) ensures reaction completion. Post-synthesis purification via column chromatography (gradient elution) is critical to isolate the trans (E)-isomer .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

  • Methodology : Use ¹H and ¹³C NMR to verify the enamide geometry (E-configuration) and substituent positions. Key signals include:

  • ¹H NMR : Doublet at δ 6.8–7.2 ppm for the trans vinyl proton (J = 15–16 Hz), methoxy protons (δ 3.8–3.9 ppm, singlet), and ethoxy group (δ 1.4 ppm, triplet; δ 4.0 ppm, quartet).
  • ¹³C NMR : Carbonyl resonance at δ 165–168 ppm, aromatic carbons (δ 110–150 ppm), and methoxy/ethoxy carbons (δ 55–60 ppm). Compare with computational predictions (DFT) to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology : Screen for anti-inflammatory activity via COX-2 inhibition assays (ELISA) or antioxidant capacity using DPPH radical scavenging. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., curcumin for antioxidant studies) and validate dose-response relationships (IC₅₀ calculations) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) influence bioactivity?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with halogenated or hydroxylated phenyl groups. Compare their binding affinities to target proteins (e.g., molecular docking against TNF-α or EGFR) and correlate with electronic effects (Hammett constants). For example, fluorinated analogs may enhance metabolic stability but reduce solubility .

Q. What strategies resolve contradictory data in spectral characterization (e.g., overlapping NMR signals)?

  • Methodology : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous protons and carbons. For example, HMBC can link the enamide carbonyl (δ 165–168 ppm) to adjacent vinyl and aromatic protons. Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., [M+H]⁺ at m/z 356.1524 for C₁₉H₂₁NO₄) .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Methodology : Employ in silico tools (e.g., SwissADME, ProTox-II) to predict CYP450-mediated metabolism, highlighting potential demethylation or glucuronidation sites. Molecular dynamics simulations can assess binding stability to hepatic enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal assays .

Q. What experimental designs optimize reaction yields for large-scale synthesis?

  • Methodology : Apply design of experiments (DoE) to test variables like catalyst loading (e.g., DMAP vs. pyridine), solvent polarity (THF vs. acetonitrile), and stoichiometry. Use response surface methodology (RSM) to identify optimal conditions. For scale-up, switch to flow chemistry to enhance reproducibility and reduce byproducts .

Contradictory Data Analysis

Q. Why do some studies report divergent biological activities for structurally similar analogs?

  • Analysis : Differences may arise from assay conditions (e.g., cell line variability, serum concentration) or substituent electronic effects. For example, electron-withdrawing groups (e.g., -NO₂) may enhance receptor binding but increase off-target effects. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Notes

  • Address substituent steric effects in SAR studies to explain bioavailability variations .
  • For advanced queries, integrate multi-omics data (e.g., transcriptomics) to map mechanistic pathways .

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